

# Technical Support Center: Gravimetric Determination of Nickel with Dimethylglyoxime

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## Compound of Interest

Compound Name: Dimethylglyoxime

Cat. No.: B3433209

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **dimethylglyoxime** (DMG) for the gravimetric determination of nickel.

## Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.

**Q1:** My nickel dimethylglyoximate precipitate is not forming, or is dissolving. What are the possible causes?

**A1:** Several factors can hinder the formation or lead to the dissolution of the nickel dimethylglyoximate precipitate. The most common causes are related to the pH of the solution.

- **Incorrect pH:** The quantitative precipitation of nickel dimethylglyoximate occurs in a pH range of 5 to 9.<sup>[1][2][3]</sup> If the solution is too acidic (pH < 5), the equilibrium will favor the formation of soluble nickel(II) ions, causing the precipitate to dissolve or fail to form.<sup>[1][2][3]</sup>
- **Insufficient Ammonia:** The addition of a slight excess of aqueous ammonia is crucial to ensure the solution is alkaline enough for complete precipitation.<sup>[1][3]</sup>
- **Excess Acid:** The precipitate is soluble in mineral acids.<sup>[1][3]</sup> Ensure that any initial acidification is properly neutralized before adding the DMG reagent.

## Troubleshooting Steps:

- Check the pH of your solution using a calibrated pH meter or pH paper.
- If the pH is below 5, add dilute ammonium hydroxide dropwise while stirring until the pH is within the optimal range of 5-9.[1][2][3]
- If a red precipitate forms upon adding ammonia but disappears with stirring, it indicates the solution is still too acidic. Continue adding ammonia until the precipitate is stable.[4]

Q2: I've added the **dimethylglyoxime** reagent, but the precipitate is a different color than the expected bright red.

A2: The characteristic color of the nickel dimethylglyoximate precipitate is a vibrant cherry red.[5] Deviations from this color may indicate the presence of interfering ions.

- Iron Interference: Ferrous ions ( $\text{Fe}^{2+}$ ) can form a red-colored complex with **dimethylglyoxime**. [6] To prevent this, iron is typically oxidized to its ferric state ( $\text{Fe}^{3+}$ ) using an oxidizing agent like nitric acid during sample preparation. The ferric ions are then masked by adding tartaric or citric acid, which forms a stable, soluble complex with  $\text{Fe}^{3+}$ , preventing it from reacting with DMG. [2][6]
- Cobalt Interference: Cobalt forms a soluble complex with **dimethylglyoxime**. [1][2] While it doesn't typically precipitate, high concentrations of cobalt can lead to co-precipitation, affecting the accuracy of the nickel determination. [7] A double precipitation may be necessary in the presence of high cobalt concentrations. [8]
- Copper Interference: Copper can also interfere with the precipitation. For samples with more than 3 to 5 mg of copper, a double precipitation is recommended. [8]

## Troubleshooting Steps:

- Review your sample preparation procedure to ensure that steps for managing interfering ions, such as oxidation of iron and addition of masking agents, were correctly followed.
- If significant interference is suspected, consider techniques like double precipitation to improve the purity of the nickel dimethylglyoximate precipitate. [8]

Q3: The weight of my precipitate seems too high, leading to inaccurate results. What could be the cause?

A3: An unusually high precipitate weight is often due to the co-precipitation of the **dimethylglyoxime** reagent itself.

- **Excess Dimethylglyoxime:** While a slight excess of DMG is necessary to ensure complete precipitation of nickel, a large excess should be avoided.[1][3][9] **Dimethylglyoxime** is only slightly soluble in water and can precipitate out of the solution, especially if a large volume of the alcoholic reagent is used, leading to a positively biased result.[2][10]
- **High Alcohol Concentration:** The nickel dimethylglyoximate complex is slightly soluble in alcoholic solutions.[1][2][3][9] Adding a large excess of the alcoholic DMG solution can increase the solubility of the precipitate, leading to a negative error. However, the co-precipitation of the reagent itself from a large excess is a more common cause of positive error.

Troubleshooting Steps:

- Calculate the stoichiometric amount of **dimethylglyoxime** required for your sample and use only a slight excess.
- Minimize the volume of the alcoholic DMG solution added. It is recommended to use a 1% solution of **dimethylglyoxime** in ethanol.[6]
- Ensure the solution is properly mixed and allowed to digest to promote the formation of a pure, crystalline precipitate.

## Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful precipitation of nickel with **dimethylglyoxime**.

Parameter	Optimal Value/Range	Notes
pH for Precipitation	5 - 9	Precipitation is quantitative within this range.[1][2][3]
Dimethylglyoxime Solution	1% in 95% ethanol	A common concentration for the reagent.[6]
Reagent Ratio	Slight excess	A large excess can lead to co-precipitation of the reagent.[1][3][9]
Drying Temperature	~120 °C	For drying the final precipitate to a constant weight.[11]
Gravimetric Factor	0.2032	To convert the weight of $\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$ to the weight of Ni.[12]

## Experimental Protocol: Gravimetric Determination of Nickel

This protocol outlines the key steps for the gravimetric determination of nickel using **dimethylglyoxime**.

1. Sample Preparation: a. Accurately weigh a sample containing a known amount of nickel (not to exceed 100 mg of Ni) into a beaker.[12] b. Dissolve the sample in an appropriate acid (e.g., nitric acid). If iron is present, ensure it is oxidized to the ferric state.[6] c. If interfering ions like iron are present, add a masking agent such as tartaric acid or citric acid.[2][6] d. Dilute the solution with distilled water.
2. Precipitation: a. Gently heat the solution to about 60-80 °C. Do not boil.[6] b. Add a 1% alcoholic solution of **dimethylglyoxime** slowly while stirring. A slight excess is required. c. Add dilute ammonium hydroxide dropwise with constant stirring until the solution is slightly ammoniacal and a red precipitate forms.[1][3] d. Allow the beaker to stand on a steam bath for at least one hour to allow for complete precipitation and digestion of the precipitate.[12]

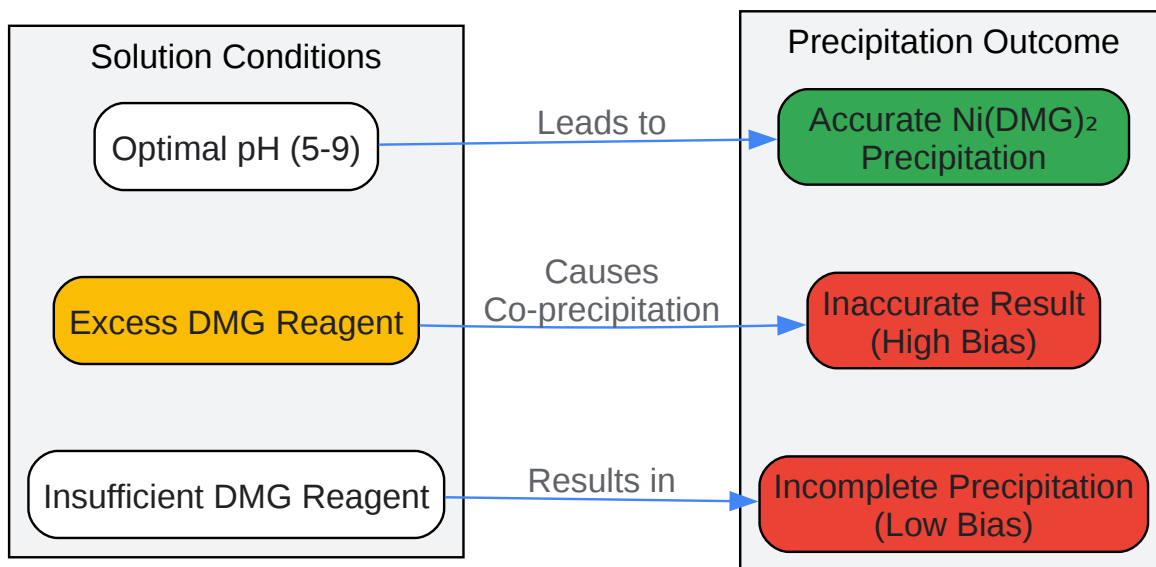
3. Filtration and Washing: a. Allow the solution to cool to room temperature. b. Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity. c. Wash the precipitate several times with cold water containing a small amount of ammonium hydroxide until the washings are free of chloride ions (test with acidic silver nitrate solution).[2]

4. Drying and Weighing: a. Dry the crucible containing the precipitate in an oven at approximately 120 °C until a constant weight is achieved.[11] b. Cool the crucible in a desiccator before each weighing. c. Calculate the mass of the nickel dimethylglyoximate precipitate.

5. Calculation: a. Multiply the mass of the precipitate by the gravimetric factor of 0.2032 to determine the mass of nickel in the sample.[12]

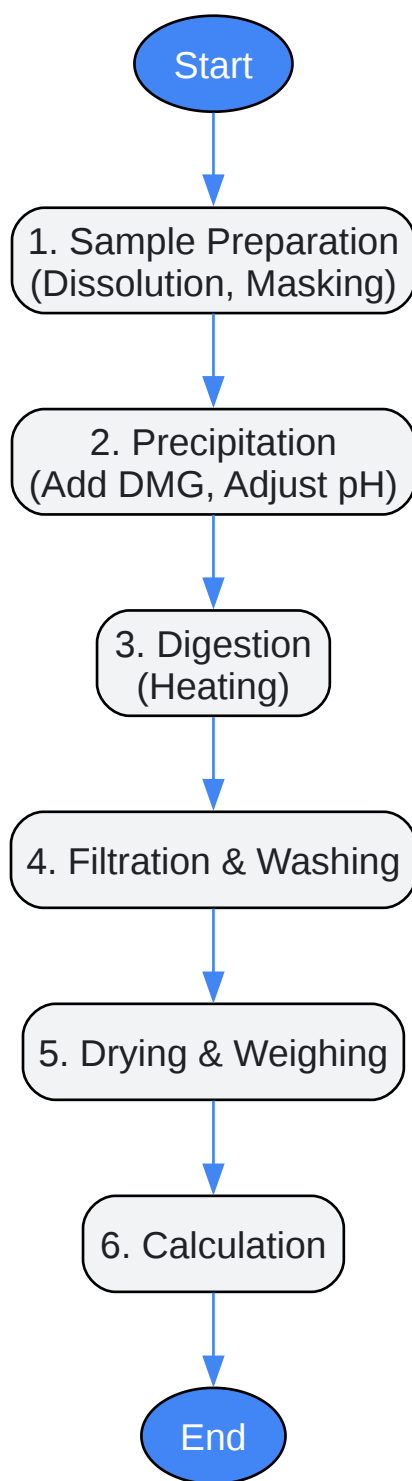
## Visualizations

The following diagrams illustrate key relationships and workflows in the gravimetric determination of nickel.



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Caption: Logical relationship of DMG concentration on precipitation accuracy.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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